molecular formula C8H15ClO2S B13252406 4-Ethylcyclohexane-1-sulfonyl chloride

4-Ethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13252406
M. Wt: 210.72 g/mol
InChI Key: CSHIHKKXMLGRQK-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 4-ethylcyclohexanol. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled temperature conditions to avoid overreaction and decomposition .

Another method involves the oxidation of 4-ethylcyclohexane-1-thiol using reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) to form the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

    Sulfonyl Fluorides: Formed by oxidation.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO2Cl) is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of specific compounds where steric hindrance plays a crucial role in the reaction mechanism .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

4-ethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3

InChI Key

CSHIHKKXMLGRQK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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